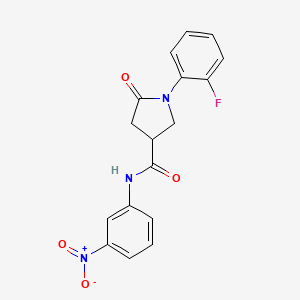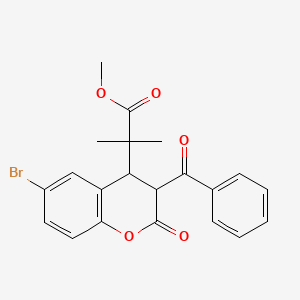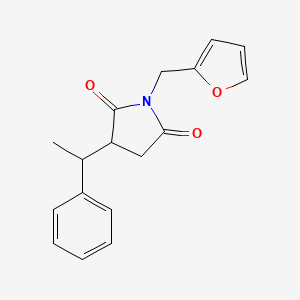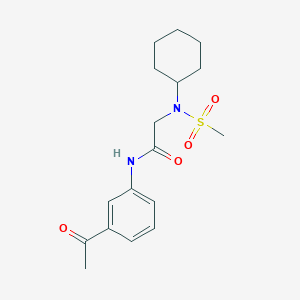![molecular formula C25H16N2O2 B4107442 7-(4-pyridinyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B4107442.png)
7-(4-pyridinyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one
Descripción general
Descripción
7-(4-pyridinyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one, commonly known as BQ-123, is a selective endothelin receptor antagonist that has been extensively studied for its potential therapeutic applications. Endothelin receptors are involved in various physiological processes, including blood pressure regulation, cell proliferation, and inflammation. BQ-123 has shown promising results in preclinical studies for the treatment of various diseases, including pulmonary hypertension, cardiovascular diseases, and cancer.
Mecanismo De Acción
BQ-123 selectively binds to the endothelin A receptor and inhibits its activation by endothelin-1, a potent vasoconstrictor peptide. This results in the inhibition of various downstream signaling pathways, including the activation of mitogen-activated protein kinases, which are involved in cell proliferation and inflammation. BQ-123 also inhibits the release of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
BQ-123 has been shown to have various biochemical and physiological effects. It reduces blood pressure by inhibiting the vasoconstrictor effects of endothelin-1. BQ-123 also inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the activation of signaling pathways involved in cell proliferation. It also reduces inflammation by inhibiting the release of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BQ-123 has several advantages for lab experiments. It is a highly selective endothelin A receptor antagonist, which allows for the specific targeting of this receptor. It is also stable and can be easily synthesized using various methods. However, BQ-123 has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of BQ-123. One direction is the development of more potent and selective endothelin A receptor antagonists for the treatment of various diseases. Another direction is the investigation of the potential use of BQ-123 in combination with other drugs for the treatment of cancer and cardiovascular diseases. The development of novel drug delivery systems for BQ-123 is also an area of future research. Finally, the investigation of the long-term effects of BQ-123 on various physiological processes is an important area for future research.
Aplicaciones Científicas De Investigación
BQ-123 has been extensively studied for its potential therapeutic applications. It is a potent and selective antagonist of the endothelin A receptor, which is involved in various pathological conditions, including pulmonary hypertension, cardiovascular diseases, and cancer. BQ-123 has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cardiac function in preclinical studies.
Propiedades
IUPAC Name |
13-pyridin-4-yl-10-oxa-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,15,17,19,21-nonaen-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O2/c28-25-23-21(16-11-13-26-14-12-16)22-17-6-2-1-5-15(17)9-10-19(22)27-24(23)18-7-3-4-8-20(18)29-25/h1-14,21,27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPDUIMBFVVOKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C4=C(N3)C5=CC=CC=C5OC4=O)C6=CC=NC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(2-isopropylphenoxy)acetamide](/img/structure/B4107363.png)
![methyl 2-[({[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetyl)amino]benzoate](/img/structure/B4107366.png)
![2-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4107370.png)
![6-{[(3-fluoro-2-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4107397.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4107398.png)
![N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B4107400.png)





![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4107447.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-2-methylbenzamide](/img/structure/B4107453.png)
![2-[(4-chlorobenzyl)thio]-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4107455.png)